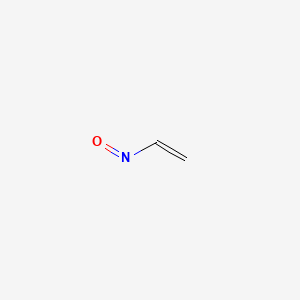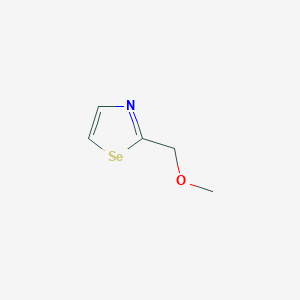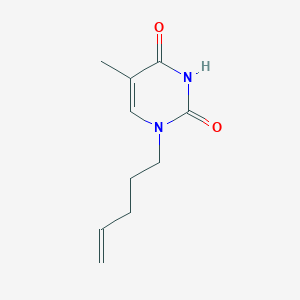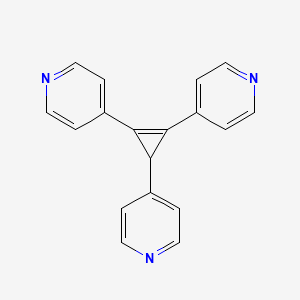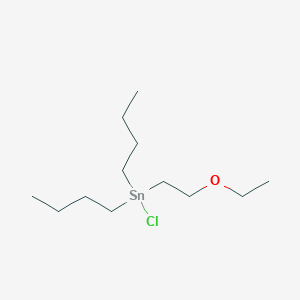![molecular formula C11H14F2OSSi B14265727 Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- CAS No. 169199-37-5](/img/structure/B14265727.png)
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- is a chemical compound with the molecular formula C11H14F2OSSi and a molecular weight of 260.38 g/mol . This compound is known for its unique structure, which includes a silane group bonded to a difluoroethenyl group and a phenylthio group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 2,2-difluoro-1-(phenylthio)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoroethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the silane group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Various silicon-containing compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and sulfur atoms, leading to the formation of stable complexes. The difluoroethenyl group can participate in various chemical reactions, enhancing the reactivity of the compound. The phenylthio group can undergo oxidation and reduction reactions, further diversifying the compound’s chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, [(2,2-difluoro-1-phenylethenyl)oxy]trimethyl-: Similar structure but lacks the phenylthio group.
Trimethylsilyl chloride: A simpler silane compound used in similar synthetic applications.
Phenyltrimethylsilane: Contains a phenyl group bonded to a silane group but lacks the difluoroethenyl group.
Uniqueness
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- is unique due to the presence of both the difluoroethenyl and phenylthio groups. This combination imparts distinctive chemical properties, making it a valuable reagent in various scientific research applications .
Eigenschaften
CAS-Nummer |
169199-37-5 |
|---|---|
Molekularformel |
C11H14F2OSSi |
Molekulargewicht |
260.38 g/mol |
IUPAC-Name |
(2,2-difluoro-1-phenylsulfanylethenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H14F2OSSi/c1-16(2,3)14-11(10(12)13)15-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
YDGGWPYPQXHXKF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C(F)F)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


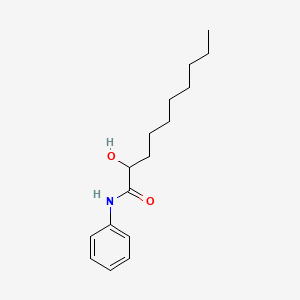
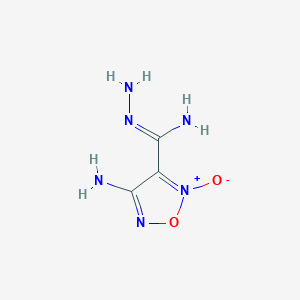
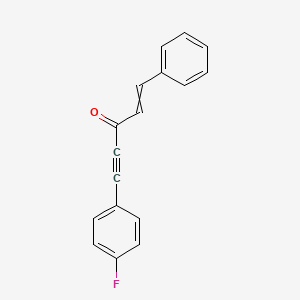
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
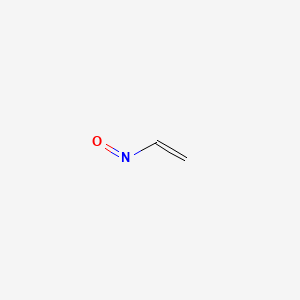
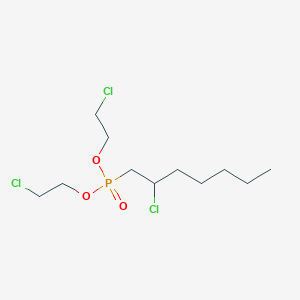
![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)
